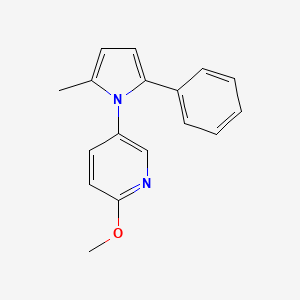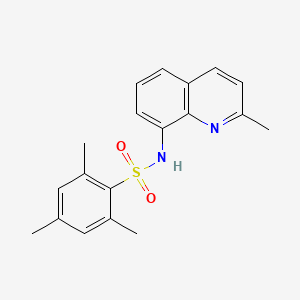![molecular formula C11H17N3O3 B5668397 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5668397.png)
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[(5-nitro-2-furyl)methyl]piperazine, also known as EFMP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has been synthesized through various methods and has been found to have several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to have several applications, including its use as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising drug candidate.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to have several biochemical and physiological effects. It has been found to exhibit antioxidant properties, which may be due to its ability to scavenge free radicals. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and 5-LOX. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under certain conditions. 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has also been found to have low toxicity, making it a safer alternative to other compounds. However, 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Direcciones Futuras
There are several future directions for 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine research. One potential direction is to further explore its anti-cancer properties and its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases, including diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine and its potential side effects.
Métodos De Síntesis
1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine can be synthesized through various methods, including the reaction of 1-ethylpiperazine with 5-nitro-2-furaldehyde in the presence of a catalyst. Another method involves the reaction of 1-ethylpiperazine with 5-nitrofurfuryl chloride in the presence of a base. Both methods have been found to yield 1-ethyl-4-[(5-nitro-2-furyl)methyl]piperazine in good yields.
Propiedades
IUPAC Name |
1-ethyl-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11(17-10)14(15)16/h3-4H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFIFYPLKBQDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)

![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)
![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)
![{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol](/img/structure/B5668341.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)
![3-(1H-tetrazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5668359.png)
![diethyl [3-(2-methoxyphenoxy)propyl]malonate](/img/structure/B5668366.png)
![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-(1-methyl-6-oxopiperidin-3-yl)benzamide](/img/structure/B5668367.png)
![methyl 4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B5668381.png)
![2-{1-cyclohexyl-5-[1-(4-methoxyphenyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5668389.png)

